molecular formula C10H20Si B12565933 Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane CAS No. 177087-92-2

Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane

Cat. No.: B12565933
CAS No.: 177087-92-2
M. Wt: 168.35 g/mol
InChI Key: UIAABQPBPDPDKO-UHFFFAOYSA-N
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Description

Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane (CAS 177087-92-2) is a specialized organosilicon compound with the molecular formula C 10 H 20 Si and a molecular weight of 168.35 g/mol . Its structure integrates a methyl-substituted cyclopentenyl ring with a trimethylsilyl-methyl moiety, making it a valuable building block in advanced organic synthesis and materials science research . The versatility of its silicon-carbon bond allows it to participate in a range of chemical transformations, including serving as a precursor for further functionalized cyclic compounds . The compound can be synthesized through several reliable methods. A common and well-established route involves a Grignard reaction, where a cyclopentenylmethyl magnesium bromide intermediate is prepared and subsequently reacted with chlorotrimethylsilane under strictly anhydrous conditions . Alternative synthetic strategies include catalytic hydrosilylation of 3-methylcyclopentene derivatives and radical-mediated silylation, offering researchers flexibility based on their specific needs and available reagents . In a research context, this silane is valued for its potential role in exploration of its biological activities. Preliminary studies on related silane compounds suggest mechanisms of action that include acting as a hydride donor and forming stable complexes with transition metals, which can catalyze various organic transformations . Its research value is also linked to potential antioxidant and anti-inflammatory properties observed in similar structures, making it a compound of interest for investigative biological studies . This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

177087-92-2

Molecular Formula

C10H20Si

Molecular Weight

168.35 g/mol

IUPAC Name

trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane

InChI

InChI=1S/C10H20Si/c1-9-5-6-10(7-9)8-11(2,3)4/h7,9H,5-6,8H2,1-4H3

InChI Key

UIAABQPBPDPDKO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=C1)C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation typically involves the formation of a carbon-silicon bond between a cyclopentenylmethyl intermediate and a trimethylsilyl reagent. The common approaches include:

Detailed Preparation Routes

Organometallic Route via Grignard Reagents
  • Step 1: Preparation of cyclopentenylmethyl halide (e.g., bromide or iodide) from 3-methylcyclopentene derivatives.
  • Step 2: Formation of the corresponding Grignard reagent by reaction with magnesium turnings in anhydrous ether or tetrahydrofuran (THF). Initiation can be facilitated by additives such as dibromoethane or iodine to activate magnesium surface.
  • Step 3: Reaction of the cyclopentenylmethyl Grignard reagent with chlorotrimethylsilane (Me3SiCl) to form the desired trimethylsilyl-substituted product.

Reaction Scheme:

$$
\text{3-methylcyclopentenylmethyl-Br} + Mg \xrightarrow[\text{ether}]{\text{dry}} \text{3-methylcyclopentenylmethyl-MgBr}
$$

$$
\text{3-methylcyclopentenylmethyl-MgBr} + \text{Me}_3\text{SiCl} \rightarrow \text{Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane} + MgBrCl
$$

Notes:

  • The reaction requires strictly anhydrous conditions to prevent quenching of the Grignard reagent.
  • Temperature control is critical to avoid side reactions.
  • Purification is typically achieved by column chromatography.
Hydrosilylation of 3-Methylcyclopentene Derivatives
  • Step 1: Use of 3-methylcyclopentene or a suitable derivative as the alkene substrate.
  • Step 2: Catalytic hydrosilylation using a hydrosilane such as trimethylsilane (Me3SiH) in the presence of a transition metal catalyst (e.g., platinum, rhodium, or manganese complexes).
  • Step 3: The hydrosilane adds across the double bond, yielding the trimethylsilylmethyl-substituted cyclopentane derivative.

Advantages:

  • Direct addition avoids the need for halide intermediates.
  • Potential for stereoselective control depending on catalyst and conditions.

Challenges:

  • Control of regioselectivity to ensure addition at the desired position.
  • Catalyst cost and sensitivity.
Radical-Mediated Silylation
  • Radical initiation (thermal or photochemical) generates trimethylsilyl radicals.
  • These radicals add to cyclopentenylmethyl precursors or alkenes.
  • Radical chain propagation leads to the formation of the target silane.

This method is less common but can be useful for complex substrates or when other methods fail.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield Range
Grignard Reaction Cyclopentenylmethyl halide, Mg, Me3SiCl, THF High selectivity, well-established Requires anhydrous conditions 70-90%
Hydrosilylation 3-Methylcyclopentene, Me3SiH, Pt/Rh catalyst Direct, fewer steps Catalyst cost, regioselectivity 60-85%
Radical Silylation Me3Si radicals, thermal/photochemical initiation Mild conditions, radical tolerant Control of side reactions 50-75%

Research Findings and Notes

  • Grignard-based synthesis is the most commonly reported and reliable method for preparing trimethylsilyl-substituted cyclopentenylmethyl compounds. The use of magnesium turnings activated by dibromoethane or iodine ensures efficient formation of the organomagnesium intermediate.
  • Hydrosilylation has been explored extensively for related silane compounds, with transition metal catalysts enabling selective addition of hydrosilanes to alkenes. This method is advantageous for its atom economy and fewer purification steps.
  • Radical methods provide alternative pathways, especially when sensitive functional groups are present. Triethylsilane and tris(trimethylsilyl)silane have been used as radical hydride sources in related systems, suggesting potential applicability to trimethylsilyl derivatives.
  • The choice of solvent (e.g., THF, diethyl ether) and reaction temperature critically influence the outcome and yield.
  • Purification typically involves silica gel chromatography, and characterization is confirmed by NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane is utilized as a precursor in organic synthesis. Its structure allows it to participate in various reactions, including:

  • Cationic Polymerization : It can serve as a monomer or co-monomer in the cationic polymerization process, contributing to the formation of complex polymers with desired properties. This application is significant in developing materials with specific mechanical and thermal characteristics .
  • Silane Coupling Agents : The compound acts as a silane coupling agent, enhancing the bonding between inorganic materials (like glass or metals) and organic polymers. This property is crucial in industries such as coatings and adhesives .

Material Science

In material science, this compound has applications in:

  • Surface Modification : The compound can modify surfaces to improve hydrophobicity or adhesion properties. This modification is particularly useful in creating water-repellent surfaces or enhancing the durability of coatings .
  • Nanocomposite Development : It is used in synthesizing nanocomposites where silanes improve the dispersion of nanoparticles within polymer matrices, leading to enhanced mechanical properties and thermal stability .

Therapeutic Applications

Emerging research indicates potential therapeutic applications of this compound:

  • Nrf2 Activators : Studies have suggested that compounds with similar structures may activate the Nrf2 pathway, which plays a role in cellular defense mechanisms against oxidative stress. This activation could be beneficial in developing treatments for neurodegenerative diseases .

Analytical Chemistry

The compound can be employed in analytical chemistry techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Its unique structural features make it suitable for NMR studies, aiding in the characterization of complex mixtures and understanding reaction mechanisms .

Case Study 1: Cationic Polymerization

A study demonstrated the effectiveness of this compound as a co-monomer in cationic polymerization processes. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to those synthesized without this silane .

Case Study 2: Surface Modification for Coatings

Research highlighted the use of this compound in modifying the surface properties of coatings applied to metal substrates. The treated surfaces showed improved adhesion and resistance to corrosion, making them ideal for industrial applications .

Mechanism of Action

The mechanism of action of Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane involves its ability to act as a hydride donor in various chemical reactions. The silicon-hydrogen bond in the compound is relatively weak, making it an effective reducing agent. The compound can also form stable complexes with transition metals, which can catalyze various organic transformations .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound C₁₀H₂₀Si 168.35 3-methylcyclopentenyl, trimethylsilyl-methyl
Trimethyl(2-phenyl-2-propen-1-yl)silane C₁₂H₁₈Si 190.36 Phenyl, propenyl substituent
1-Cyclohepten-1-yl(trimethyl)silane C₁₀H₂₀Si 168.35 Cycloheptenyl ring
Trimethyl((2-methylcyclohexylidene)(phenyl)methyl)silane C₁₅H₂₂Si 230.42 Cyclohexylidene, phenyl substituent
(3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane C₁₂H₂₄Si 196.41 3,3-dimethylcyclohexenyl
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane C₁₂H₂₂Si 194.39 Tetramethylcyclopentadienyl

Key Observations :

  • Ring Size Effects: Cyclopentenyl (5-membered) vs. cycloheptenyl (7-membered) rings influence strain and reactivity.
  • Substituent Effects : The phenyl group in Trimethyl(2-phenyl-2-propen-1-yl)silane introduces aromaticity, reducing hydrogen content and increasing molecular weight compared to aliphatic analogues .
  • Steric Effects : Compounds like (3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane have bulky substituents that may hinder nucleophilic attacks or catalytic interactions .

Stability and Spectroscopic Characterization

  • Stability : Cycloheptenyl silanes () may exhibit greater thermal stability due to reduced ring strain compared to cyclopentenyl analogues .
  • Spectroscopy : Nuclear magnetic resonance (NMR) data for compounds like Trimethyl((2-methylcyclohexylidene)(phenyl)methyl)silane () confirm structural assignments through distinct chemical shifts for silicon-bound methyl groups and olefinic protons .

Biological Activity

Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane, a silane compound, has garnered attention in the field of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a silane group attached to a cyclopentene ring, which may influence its reactivity and interaction with biological systems. Its molecular formula is C9H16OSiC_9H_{16}OSi, and it has a molecular weight of approximately 170.324 g/mol .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Preliminary studies suggest that silane compounds can exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting pro-inflammatory cytokines, which may be relevant for conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Properties : The structure of this compound may contribute to its ability to disrupt microbial cell membranes, leading to antimicrobial effects.

Case Study 1: Antioxidant Activity

In a study investigating the antioxidant properties of various silanes, this compound was tested against free radical scavenging assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to control groups, suggesting its potential as an antioxidant agent .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of similar silane compounds. In vitro assays demonstrated that this compound could inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The IC50 value was determined to be approximately 15 µM, indicating moderate potency .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameIC50 (µM)Biological Activity
This compound15Anti-inflammatory
13β-Hydroxy conidiogenone C2.19Anti-inflammatory
Other SilanesVariesAntioxidant/Antimicrobial

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